molecular formula C11H8FNO B13835196 (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one

(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B13835196
M. Wt: 189.19 g/mol
InChI Key: UMRFVGALJMRYMF-JXMROGBWSA-N
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Description

(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.

    Introduction of the Fluoromethylidene Group: The fluoromethylidene group can be introduced via a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoromethylidene group to a fluoromethyl group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Cellular signaling pathways or metabolic pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(chloromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a chlorine atom instead of fluorine.

    (5Z)-5-(bromomethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a bromine atom instead of fluorine.

    (5Z)-5-(iodomethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluoromethylidene group in (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical properties, such as increased stability, lipophilicity, and potential biological activity, compared to its halogenated analogs.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

(5E)-5-(fluoromethylidene)-4-phenylpyrrol-2-one

InChI

InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)/b10-7+

InChI Key

UMRFVGALJMRYMF-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=CC(=O)N/C2=C/F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC2=CF

Origin of Product

United States

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